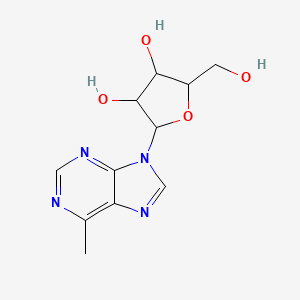![molecular formula C20H16N2 B1220394 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine CAS No. 80462-90-4](/img/structure/B1220394.png)
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine is a heterocyclic compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties. The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed. This method allows for the efficient production of benzodiazepines by combining a nucleophilic aromatic substitution reaction with a subsequent cyclocondensation step . The use of continuous flow chemistry enhances the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability . This mechanism is similar to other benzodiazepines, which are known for their calming and sedative effects.
Comparison with Similar Compounds
Diazepam: A widely used benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and sedative properties.
Uniqueness: 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its benzyl substitution at the 6-position can influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic applications.
Properties
CAS No. |
80462-90-4 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
6-benzyl-7H-benzo[d][1,3]benzodiazepine |
InChI |
InChI=1S/C20H16N2/c1-2-8-15(9-3-1)14-20-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)22-20/h1-13H,14H2,(H,21,22) |
InChI Key |
JPLZXAWRAUIZFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=CC=CC=C4N2 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=CC=CC=C4N2 |
Synonyms |
6-BDBDA 6-benzyl-5H-dibenzodiazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


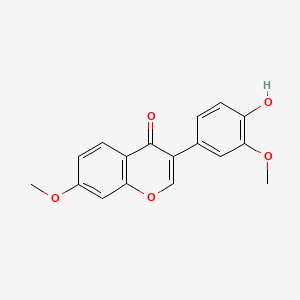
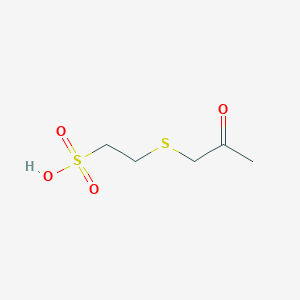

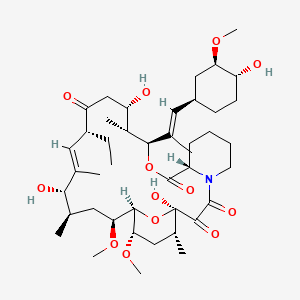
![2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate](/img/structure/B1220321.png)
![(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1220322.png)
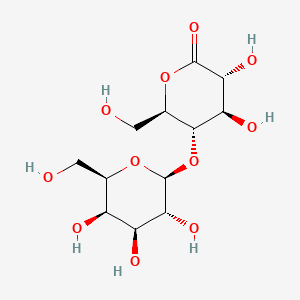
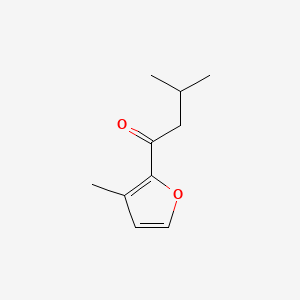
![[4-(2-Methylphenyl)-1-piperazinyl]-(4-nitrophenyl)methanethione](/img/structure/B1220329.png)

![7-[(R)-(4-methylanilino)-phenylmethyl]quinolin-8-ol](/img/structure/B1220331.png)
![N-[2-(1-cyclohexenyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B1220332.png)

